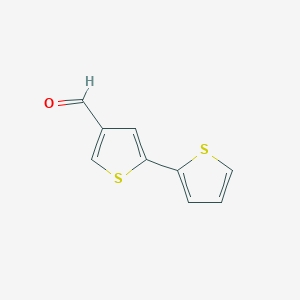
5-(Thiophen-2-YL)thiophene-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Thiophen-2-YL)thiophene-3-carbaldehyde is a heterocyclic compound that features a thiophene ring system Thiophene is a five-membered ring containing one sulfur atom, and it is known for its aromatic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-YL)thiophene-3-carbaldehyde typically involves the cyclization of suitable precursors. One common method is the cycloaddition of 1,4-dithiane-2,5-diol with ynals, which produces 2-substituted thiophene 3-carbaldehyde in good to excellent yields . Another approach involves the condensation reactions such as the Gewald reaction, which is a condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yields and purity of the final product. Specific details on the industrial production of this compound are not widely documented, but they likely follow similar principles to those used in laboratory synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(Thiophen-2-YL)thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Thiophene-3-carboxylic acid.
Reduction: Thiophene-3-methanol.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
5-(Thiophen-2-YL)thiophene-3-carbaldehyde has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Thiophene derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.
Materials Science: It is utilized in the fabrication of organic field-effect transistors (OFETs) and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(Thiophen-2-YL)thiophene-3-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects. For example, thiophene derivatives have been shown to inhibit kinases and other enzymes involved in disease pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Thiophene-2-carbaldehyde
- Thiophene-3-carbaldehyde
- 5-Bromo-2-thiophenecarboxaldehyde
Uniqueness
5-(Thiophen-2-YL)thiophene-3-carbaldehyde is unique due to its dual thiophene ring system, which can enhance its electronic properties and reactivity compared to simpler thiophene derivatives . This makes it particularly valuable in applications requiring high-performance materials.
Propiedades
Fórmula molecular |
C9H6OS2 |
|---|---|
Peso molecular |
194.3 g/mol |
Nombre IUPAC |
5-thiophen-2-ylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C9H6OS2/c10-5-7-4-9(12-6-7)8-2-1-3-11-8/h1-6H |
Clave InChI |
RWZBNAHSGYWZLY-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=CC(=CS2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


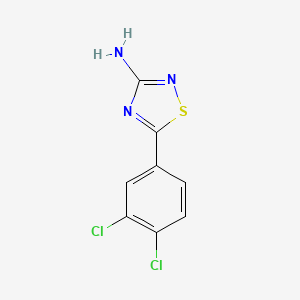
![N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B13203302.png)
![5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13203305.png)


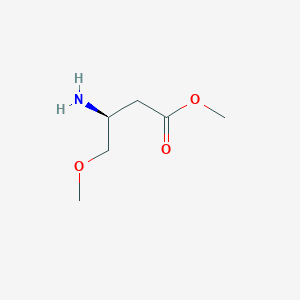
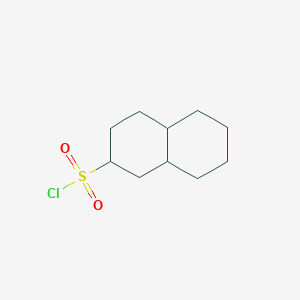
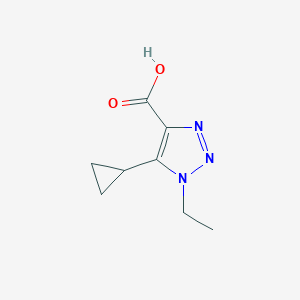
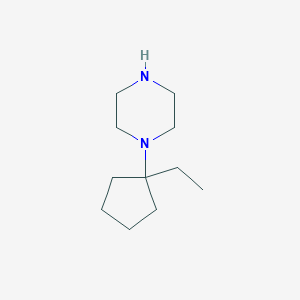

![8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13203345.png)

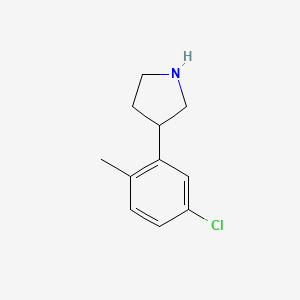
![1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]-](/img/structure/B13203359.png)
